ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo, phenyl, and trifluoromethyl groups: These groups are introduced through various substitution reactions.
Coupling with the thiophene carboxylate: This final step involves coupling the pyrazolo[1,5-a]pyrimidine core with the thiophene carboxylate under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18BrF3N4O3S |
---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
ethyl 2-[[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H18BrF3N4O3S/c1-4-34-22(33)16-11(2)12(3)35-21(16)29-20(32)18-17(24)19-28-14(13-8-6-5-7-9-13)10-15(23(25,26)27)31(19)30-18/h5-10H,4H2,1-3H3,(H,29,32) |
InChI Key |
GSJSMAINROOWSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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